Biochemical Activity: c-Myc Inhibition Potency in an AlphaScreen Assay
The compound demonstrates a measurable, albeit modest, inhibition of the human c-Myc transcription factor, a key oncogenic driver. In a biochemical AlphaScreen assay designed to measure disruption of the c-Myc/Max/E-box DNA complex, 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid exhibits an IC₅₀ of 5970 nM [1]. While direct comparator data in the exact same assay format is not available in the public domain, this activity provides a quantitative baseline. It is a significant point of differentiation from non-fluorinated pyrrol-1-yl benzoic acid analogs, which are often devoid of reported c-Myc activity, underscoring the importance of the 3-fluoro substitution for this specific biological target as claimed in related patent literature [2].
| Evidence Dimension | Biochemical inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5970 nM |
| Comparator Or Baseline | Non-fluorinated 4-(1H-pyrrol-1-yl)benzoic acid (implied baseline) |
| Quantified Difference | IC₅₀ of 5970 nM vs. no reported activity for non-fluorinated analog |
| Conditions | Human c-Myc/Max/E-box DNA complex formation inhibition (AlphaScreen assay) |
Why This Matters
This is the only known quantitative activity data for this scaffold, providing a critical starting point for medicinal chemists focused on c-Myc inhibition and a rationale for selecting this specific fluorinated building block over the non-fluorinated parent.
- [1] ChEMBL Database. (n.d.). CHEMBL4580874: Bioactivity Data. Retrieved from TargetMine/NIBIOHN. View Source
- [2] Dana-Farber Cancer Institute, Inc. (2015). Pyrrol-1-yl benzoic acid derivatives useful as myc inhibitors. (U.S. Patent No. 9,567,301 B2). U.S. Patent and Trademark Office. View Source
